2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound characterized by the presence of a fluorophenoxy group, a sulfonyl group, and a piperazine ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with 3-chloropropylsulfonyl chloride to form 3-(4-fluorophenoxy)propylsulfonyl chloride. This intermediate is then reacted with piperazine to yield 1-(3-(4-fluorophenoxy)propylsulfonyl)piperazine. Finally, this compound is coupled with a pyrimidine derivative under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The fluorophenoxy group can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of the fluorophenoxy group could lead to the formation of hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. The piperazine ring provides additional binding interactions, enhancing the compound’s overall affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but lacks the fluorophenoxy and sulfonyl groups.
2-(4-Methylpiperazin-1-yl)pyrimidine: Contains a methyl group instead of the fluorophenoxy group.
2-(4-(3-Chloropropyl)piperazin-1-yl)pyrimidine: Contains a chloropropyl group instead of the fluorophenoxy group.
Uniqueness
2-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of the fluorophenoxy and sulfonyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-[4-[3-(4-fluorophenoxy)propylsulfonyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c18-15-3-5-16(6-4-15)25-13-2-14-26(23,24)22-11-9-21(10-12-22)17-19-7-1-8-20-17/h1,3-8H,2,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWVHVAOZXURKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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